BENGHE Foundational & Exploratory

Check Availability & Pricing

Sarracine N-oxide CAS number and chemical
identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sarracine N-oxide

Cat. No.: B3032459

Sarracine N-oxide: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant
species, particularly within the genus Senecio. As with other macrocyclic pyrrolizidine alkaloids,
Sarracine N-oxide and its parent alkaloid, sarracine, are of significant interest to the scientific
community due to their potential toxicity. This technical guide provides a comprehensive
overview of Sarracine N-oxide, including its chemical identifiers, and outlines key experimental
protocols for its extraction, analysis, and toxicological assessment. Furthermore, this document
details the metabolic pathway associated with the bioactivation of pyrrolizidine alkaloid N-
oxides, a critical aspect of their toxicological profile.

Chemical Identifiers and Properties

Sarracine N-oxide is registered under CAS number 19038-27-8. A summary of its key
chemical identifiers and computed properties is provided in Table 1.
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Identifier Type Value Reference

CAS Number 19038-27-8 [1]

PubChem CID 5799962 [1]

Molecular Formula C1sH27NOe [1]

Molecular Weight 353.4 g/mol [1]
[7-[(E)-2-methylbut-2-
enoyl]oxy-4-oxido-2,3,5,6,7,8-

IUPAC Name hexahydro-1H-pyrrolizin-4-ium-  [1]
1-yllmethyl (E)-2-
(hydroxymethyl)but-2-enoate
INChl=1S/C18H27NO6/c1-4-
12(3)17(21)25-15-7-9-19(23)8-
6-14(16(15)19)11-24-

InChl [1]
18(22)13(5-2)10-20/h4-5,14-
16,20H,6-11H2,1-3H3/b12-
4+,13-5+
MUIDVKVQYZTVRF-

InChlKey [1]
QGVJIZHQLSA-N
C/C=C(\C)/C(=0O)OC1CC[N+]2

SMILES (Cic(ceca)coc(=0)/c(=c/Cc)y  [1]

CO)IO]

DSSTox Substance ID

DTXSID10420997

[1]

NSC Number

30623

[1]

Experimental Protocols
Extraction of Pyrrolizidine Alkaloid N-Oxides from Plant

Material

The following protocol is a general method for the extraction of pyrrolizidine alkaloids (PAs) and

their N-oxides from plant species such as those from the Senecio genus. This method can be
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adapted for the specific extraction of Sarracine N-oxide.
Objective: To efficiently extract PAs and their N-oxides from dried plant material.

Materials:

Dried and ground plant material (e.g., Senecio species)

85% Ethanol

Soxhlet apparatus

Cheesecloth or extraction thimble

Rotary evaporator

Procedure:

e Weigh approximately 300 g of the dried and ground plant material.

o Pack the plant material into a cheesecloth bag or a suitable extraction thimble.

e Place the thimble into the chamber of the Soxhlet apparatus.

e Add a sufficient volume of 85% ethanol (approximately 1.5 liters) to the solvent flask.
o Assemble the Soxhlet apparatus and begin the extraction process.

o Continue the extraction for approximately 20-21 hours, or until the solvent in the siphon tube
runs clear, indicating complete extraction.

» After extraction, allow the apparatus to cool.

o Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain
the crude extract containing PAs and their N-oxides.[2][3]

Quantification of Sarracine N-oxide by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
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MS/MS)

This protocol provides a general framework for the quantitative analysis of pyrrolizidine alkaloid
N-oxides, which can be specifically tailored for Sarracine N-oxide.

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the
quantification of Sarracine N-oxide in biological matrices (e.g., plasma).

Instrumentation and Reagents:

e Aliquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with
an electrospray ionization (ESI) source.

e Asuitable reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7
pum).

e Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
» Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
o Sarracine N-oxide analytical standard.

 Internal Standard (IS): A structurally similar compound not present in the sample, such as
another pyrrolizidine alkaloid (e.g., senecionine).

» Acetonitrile for protein precipitation.

Sample Preparation:

e To 100 pL of plasma sample, add an appropriate amount of the internal standard solution.
e Add 300 pL of acetonitrile to precipitate proteins.

» Vortex the mixture for 1 minute.

e Centrifuge at 14,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.
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e Reconstitute the residue in 100 pL of the initial mobile phase composition.
 Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions:

o Chromatographic Separation: Employ a gradient elution program. For example, start with a
low percentage of mobile phase B, and gradually increase the percentage to elute the
analytes. The specific gradient will need to be optimized for Sarracine N-oxide and the
chosen internal standard.

e Mass Spectrometry: Operate the mass spectrometer in the positive ionization mode using
ESI. Detection should be performed in the multiple reaction monitoring (MRM) mode. The
precursor-to-product ion transitions for Sarracine N-oxide and the internal standard must be
determined by infusing the standard solutions into the mass spectrometer. For a related
compound, usaramine N-oxide (UNO), the transition m/z 368.1 - 120.0 was used[4]. A
similar fragmentation pattern would be expected for Sarracine N-oxide.

» Data Analysis: Quantify Sarracine N-oxide by constructing a calibration curve using the
peak area ratio of the analyte to the internal standard versus the concentration of the
analyte.[4][5][6]

In Vitro Cytotoxicity Assessment

This protocol describes a general method to evaluate the cytotoxic potential of pyrrolizidine
alkaloid N-oxides using a cell-based assay.

Objective: To determine the in vitro cytotoxicity of Sarracine N-oxide in a relevant cell line
(e.g., human hepatoma HepG2 cells).

Materials:
e HepG2 cells (or another suitable liver cell line).

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics.

» Sarracine N-oxide dissolved in a suitable solvent (e.g., DMSO).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

96-well cell culture plates.

Microplate reader.

Procedure:

Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere
overnight.

Prepare a series of dilutions of Sarracine N-oxide in cell culture medium.

Remove the old medium from the cells and replace it with the medium containing different
concentrations of Sarracine N-oxide. Include a vehicle control (medium with the solvent
used to dissolve the compound).

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow
the formation of formazan crystals by viable cells.

Remove the MTT-containing medium and add the solubilization buffer to dissolve the
formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the
ICso value (the concentration that inhibits 50% of cell viability).[7][8]

Mechanism of Toxicity and Metabolic Activation

Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their

corresponding tertiary pyrrolizidine alkaloids.[9] However, they can be reduced back to the

parent alkaloids by gut microbiota and hepatic cytochrome P450 enzymes.[10] The toxicity of

Sarracine N-oxide is therefore primarily attributed to its in vivo conversion to sarracine.
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The tertiary pyrrolizidine alkaloid, sarracine, undergoes metabolic activation in the liver,
primarily by cytochrome P450 monooxygenases. This process involves the dehydrogenation of
the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
These electrophilic metabolites can then bind to cellular macromolecules such as proteins and
DNA, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[9][10][11]

Dehydrosarracine
(Reactive Pyrrolic Ester)

Adduct Formation

) ) Reduction - Metabolic Activation
Sarracine N-oxide Gut Microbiota, CYPs; Sarracine Hepatic CYPs
(Less Toxic) (Tertiary Alkaloid)
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Click to download full resolution via product page

Metabolic activation pathway of Sarracine N-oxide.

Conclusion

Sarracine N-oxide, as a macrocyclic pyrrolizidine alkaloid N-oxide, presents a toxicological
concern due to its potential for in vivo reduction and subsequent metabolic activation to a
reactive, toxic species. The experimental protocols and mechanistic insights provided in this
guide offer a foundational framework for researchers and professionals in drug development to
further investigate the properties and potential risks associated with this compound. A thorough
understanding of its chemical characteristics, appropriate analytical methodologies, and
mechanisms of toxicity is essential for the safety assessment of any product or substance that
may contain Sarracine N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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